4-(3,4-Dichlorophenoxy)butanoic acid
Description
Properties
CAS No. |
3307-37-7 |
|---|---|
Molecular Formula |
C10H10Cl2O3 |
Molecular Weight |
249.09 g/mol |
IUPAC Name |
4-(3,4-dichlorophenoxy)butanoic acid |
InChI |
InChI=1S/C10H10Cl2O3/c11-8-4-3-7(6-9(8)12)15-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14) |
InChI Key |
AKDSUKZFDDKNNM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1OCCCC(=O)O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1OCCCC(=O)O)Cl)Cl |
Other CAS No. |
3307-37-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Comparison
The table below compares 4-(3,4-dichlorophenoxy)butanoic acid with its analogs based on substituent positions, applications, and physicochemical properties:
Key Observations :
- Substituent Position Dictates Activity : The 2,4-dichloro configuration in 2,4-DB and 2,4-D confers strong herbicidal activity by mimicking natural auxins, disrupting plant growth. In contrast, the 3,4-dichloro configuration in 3,4-DB lacks significant herbicidal efficacy, likely due to steric hindrance affecting receptor binding .
- Toxicity : 2,4-DB exhibits moderate mammalian toxicity (LD₅₀ ~370–700 mg/kg), while data for 3,4-DB remain sparse. MCPB and 2,4-D show lower acute toxicity, reflecting differences in metabolic pathways .
Functional and Metabolic Differences
Herbicidal Activity
- 2,4-DB : Acts as a proherbicide, undergoing β-oxidation in plants to form the active 2,4-D . It selectively controls broadleaf weeds in legume crops.
- 3,4-DB : Lacks β-oxidation capability in plants, rendering it inactive as a herbicide. Its primary documented role is as a metabolite in mammalian systems .
Pharmacological Research
3,4-DB has been explored as a synthetic precursor in pharmacological studies, particularly for modifying phenolic acid derivatives like caffeic acid (3,4-dihydroxybenzeneacrylic acid) .
Preparation Methods
Preparation via Alkali Metal Salt of 3,4-Dichlorophenol and Butyrolactone
One of the classical and industrially relevant methods to prepare 4-(3,4-dichlorophenoxy)butanoic acid involves the reaction of an alkali metal salt of 3,4-dichlorophenol with butyrolactone under substantially anhydrous conditions. This process is described in detail in a patent (GB793514A) which provides a robust synthetic route:
- Step 1: The 3,4-dichlorophenol is treated with aqueous alkali to form the corresponding alkali metal phenoxide.
- Step 2: Water is removed from the reaction mixture by co-distillation with an entrainer liquid such as n-butanol, chlorobenzene, or xylene.
- Step 3: Butyrolactone is added to the mixture containing the alkali metal phenoxide and entrainer.
- Step 4: The entrainer is distilled off, and the residue is heated to a temperature range of 140-210°C to promote the ring-opening and coupling reaction between the phenoxide and butyrolactone, forming the alkali metal salt of this compound.
- Step 5: The free acid is then isolated from the salt by acidification using standard methods.
This method can be performed in batch or continuous flow by passing reactants through a heated tube under pressure, enhancing scalability and efficiency.
| Parameter | Details |
|---|---|
| Starting materials | 3,4-dichlorophenol, aqueous alkali, butyrolactone |
| Entrainer liquids | n-butanol (preferred), chlorobenzene, xylene, white spirit |
| Reaction temperature | 140-210°C |
| Reaction conditions | Substantially anhydrous, co-distillation to remove water |
| Product isolation | Acidification of alkali metal salt |
| Application | Selective herbicide production |
This method is notable for its industrial viability due to the use of readily available reagents and straightforward isolation steps.
Synthetic Routes Involving Derivatives of 4-(3,4-Dichlorophenyl)butanoic Acid
While the direct preparation of this compound is industrially significant, research literature also details the synthesis of related compounds and derivatives that provide insight into the chemistry of this acid.
A detailed study in Molecules (2003) describes the preparation of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid, a structurally related compound, through condensation reactions involving 3,4-dichlorophenyl derivatives and antipyrin under reflux in dry benzene. Although this compound differs by containing a ketone and antipyrin moiety, the synthetic strategies and reaction conditions provide valuable understanding of the functionalization of the dichlorophenyl butanoic acid scaffold.
Key steps include:
- Refluxing 3,4-dichlorophenyl derivatives with antipyrin in dry benzene for extended periods (up to 10 hours).
- Isolation of the acid derivatives by filtration and recrystallization.
- Subsequent transformations to heterocyclic compounds by reaction with hydrazines, phosphorus oxychloride, and phosphorus pentasulfide.
While these transformations are more focused on generating bioactive heterocycles, the initial formation of the dichlorophenyl butanoic acid core is essential and relevant to the preparation of this compound itself.
| Compound/Step | Conditions/Details | Yield (%) | Notes |
|---|---|---|---|
| 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid | Reflux in dry benzene with antipyrin, 10 hrs | 65 | Precursor for heterocyclic derivatives |
| Reaction with phenylhydrazine | Ethanol, room temperature, 15 days | 85 | Formation of hydrazono derivatives |
| Reaction with hydrazine hydrate | Boiling butanol, 5-10 hrs | 82 | Pyridazinone derivatives |
| Reaction with phosphorus oxychloride | Reflux, 3 hrs | 60 | Chloropyridazine derivative |
These detailed synthetic routes demonstrate the chemical versatility and preparative strategies surrounding 3,4-dichlorophenyl butanoic acid derivatives.
Comparative Analysis of Preparation Methods
| Preparation Method | Advantages | Limitations | Industrial Relevance |
|---|---|---|---|
| Alkali metal salt of 3,4-dichlorophenol + butyrolactone (Patent method) | High yield, scalable, uses common reagents, continuous processing possible | Requires careful removal of water and entrainer distillation | Widely used in herbicide manufacture |
| Condensation with antipyrin and subsequent heterocyclic transformations | Enables synthesis of bioactive derivatives, detailed mechanistic insight | Longer reaction times, more complex purification | More relevant for research and pharmaceuticals |
| Direct acidification of alkali salt | Simple isolation step | Requires precise pH control | Standard in laboratory preparation |
Research Findings and Notes on Preparation
- The reaction between alkali metal phenoxide and butyrolactone is highly temperature-dependent, with optimal results between 140°C and 210°C.
- Use of entraining solvents such as n-butanol facilitates efficient removal of water, which is critical to drive the reaction forward.
- Continuous processing by passing reactants through heated tubes under pressure can enhance throughput and process control.
- The free acid is typically isolated by acidification of the reaction mixture, precipitating the product for filtration.
- Derivatives of this compound can be further functionalized to produce heterocyclic compounds with antimicrobial and antifungal properties, indicating the chemical utility of the core molecule beyond herbicidal use.
Q & A
Q. What are the recommended synthesis methods for 4-(3,4-Dichlorophenoxy)butanoic acid?
- Methodological Answer : While direct synthesis protocols for the 3,4-dichloro isomer are sparse in the literature, analogous routes for structurally similar phenoxybutanoic acids (e.g., 2,4-DB) can be adapted. For example, 2,4-DB is synthesized via nucleophilic substitution between γ-butyrolactone and 1-(3-bromopropoxy)-2,4-dichlorobenzene under alkaline conditions . For the 3,4-dichloro derivative, substitute the starting material with 3,4-dichlorophenol and adjust reaction conditions (e.g., solvent polarity, temperature) to optimize yield. Validate purity using HPLC or GC-MS, referencing retention times from analogous compounds .
Q. How should researchers handle and store this compound to ensure safety?
- Methodological Answer : General handling protocols for chlorinated phenoxy acids apply:
- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2 for irritation) .
- Ventilation : Use fume hoods to minimize inhalation of aerosols (GHS H335: respiratory irritation) .
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid light exposure due to potential photolytic decomposition .
- Disposal : Neutralize acidic residues before disposal, adhering to EPA guidelines for chlorinated organics .
Q. What analytical techniques are recommended for identifying this compound in purified samples?
- Methodological Answer :
- HPLC-UV/Vis : Use a C18 column with mobile phase (e.g., acetonitrile:0.1% phosphoric acid, 60:40 v/v) and monitor at 280 nm. Compare retention times with 2,4-DB (tR ~12.5 min under similar conditions) .
- FT-IR : Key peaks include C=O stretch (~1700 cm⁻¹), aromatic C-Cl (~750 cm⁻¹), and phenoxy C-O (~1250 cm⁻¹) .
- NMR : ¹H NMR in CDCl₃ should show a triplet for the butanoic acid β-protons (~δ 2.5 ppm) and aromatic protons (δ 6.8–7.4 ppm) .
Advanced Research Questions
Q. How do metabolic pathways of this compound in plants differ from its 2,4-dichloro analog?
- Methodological Answer :
- Plant Metabolism Studies : Radiolabel the compound (e.g., ¹⁴C at the phenoxy group) and track metabolites in Arabidopsis or soybean models. For 2,4-DB, β-oxidation shortens the side chain to 2,4-D, which disrupts auxin signaling . The 3,4-isomer may undergo slower degradation due to steric hindrance, requiring longer-term exposure assays.
- Enzyme Profiling : Compare activity of acyl-CoA synthetases and peroxisomal oxidases between isomers using in vitro assays .
- Data Interpretation : Use LC-MS/MS to identify hydroxylated or conjugated metabolites, noting differences in persistence and phytotoxicity .
Q. What strategies can resolve contradictions in reported herbicidal efficacy data for this compound?
- Methodological Answer :
- Variable Control : Standardize test conditions (soil pH, organic matter content, application timing) to isolate compound effects. For example, efficacy may decline in alkaline soils due to increased ionization .
- Dose-Response Curves : Conduct replicated trials across multiple weed species (e.g., Amaranthus retroflexus vs. Chenopodium album) to establish species-specific EC₅₀ values .
- Meta-Analysis : Use tools like RevMan to aggregate historical data, adjusting for confounding variables (e.g., adjuvant use, rainfall post-application) .
Q. How can researchers assess the environmental persistence of this compound in agricultural soils?
- Methodological Answer :
- Half-Life Studies : Incubate soil samples (sterile vs. non-sterile) with the compound at field-relevant concentrations (e.g., 1–10 ppm). Quantify residues via HPLC at intervals (0, 7, 14, 28 days) to calculate DT₅₀ .
- Microbial Degradation : Isolate soil microbiota and enrich cultures with the compound as the sole carbon source. Identify degraders via 16S rRNA sequencing .
- Leaching Potential : Use soil columns to simulate rainfall and measure compound mobility. Correlate with log Kow (estimated ~3.1 for 3,4-DB vs. 2.8 for 2,4-DB) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
